2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: This method involves the condensation of an aldehyde with an amine in the presence of a catalyst to form the imidazo[1,2-a]pyrimidine scaffold.
Intramolecular Cyclizations: This approach involves the cyclization of a suitable precursor molecule to form the fused bicyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions or condensation reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyrimidines with various functional groups .
Scientific Research Applications
2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position and nature of substituents.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar core structure but include additional fused rings, leading to different chemical and biological properties.
Uniqueness
2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-ethyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-6-12-7(2)4-5-10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VUFGFBNFEHRORM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(CCNC2=N1)C |
Origin of Product |
United States |
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